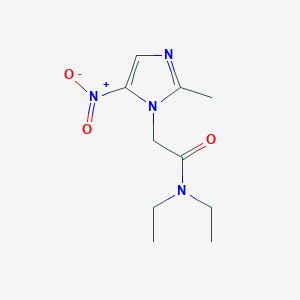![molecular formula C18H20ClNOS B5755468 3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)
3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide, commonly known as CPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPIP is a thioamide derivative that exhibits unique properties and has been extensively studied for its mechanism of action and biochemical effects.
Wirkmechanismus
CPIP has been shown to modulate the activity of TRPV1 channels, which are involved in the transmission of pain signals. CPIP acts as a competitive antagonist of TRPV1 channels, blocking their activity and reducing pain signaling. Additionally, CPIP has been shown to have an allosteric effect on TRPV1 channels, further modulating their activity.
Biochemical and Physiological Effects:
CPIP has been shown to reduce pain signaling in animal models, making it a potential candidate for the development of new pain medications. Additionally, CPIP has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to injury or infection.
Vorteile Und Einschränkungen Für Laborexperimente
CPIP has several advantages for use in laboratory experiments. It is a highly specific and potent TRPV1 antagonist, making it a valuable tool for studying pain signaling pathways. However, CPIP has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CPIP. One potential application is in the development of new pain medications that target TRPV1 channels. Additionally, CPIP could be used in the study of other ion channels and their role in pain signaling pathways. Further research is needed to fully understand the mechanism of action and potential applications of CPIP.
Synthesemethoden
The synthesis of CPIP involves the reaction of 4-chlorobenzenethiol with 4-isopropylaniline in the presence of a base, followed by the addition of 3-bromopropionyl chloride. The resulting product is then purified using column chromatography to obtain CPIP in its pure form.
Wissenschaftliche Forschungsanwendungen
CPIP has been widely used in scientific research due to its potential applications in various fields. It has been studied for its effects on the nervous system, specifically its ability to modulate the activity of TRPV1 channels. CPIP has also been used in the study of pain signaling pathways and the development of new pain medications.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-13(2)14-3-7-16(8-4-14)20-18(21)11-12-22-17-9-5-15(19)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDBREONKKVRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B5755394.png)

![2-(3,5-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5755410.png)



![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5755445.png)
![3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)
![N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5755457.png)
![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)

